molecular formula C10H8N4S B4491806 2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4491806
M. Wt: 216.26 g/mol
InChI Key: QXVONZAQYAWCKE-UHFFFAOYSA-N
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Description

2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a methyl group at the 2-position and a thienyl group at the 7-position.

Preparation Methods

The synthesis of 2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a one-pot synthesis method using a tropine-based dicationic molten salt as a catalyst has been documented . This method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions, resulting in high yields and short reaction times . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

2-methyl-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c1-7-12-10-11-4-2-9(14(10)13-7)8-3-5-15-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVONZAQYAWCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=N1)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

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